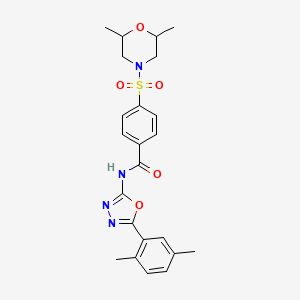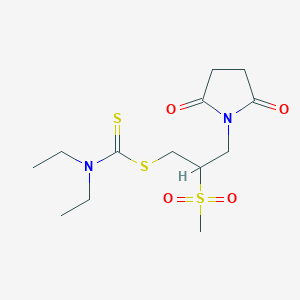
N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The intermediate is then reacted with 2-methoxyethylamine under controlled conditions.
- Reaction conditions: Mild heating and the use of a base like triethylamine (TEA) to facilitate the reaction.
Formation of the Oxalamide:
- The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
- Reaction conditions: Anhydrous conditions and the use of a non-nucleophilic base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Tetrahydropyran Intermediate:
- Starting with a suitable precursor, such as 4-hydroxy-2H-pyran, the thiophene ring is introduced via a coupling reaction.
- Reaction conditions: Catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF) are often used.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the thiophene ring can yield sulfoxides or sulfones.
- Reduction of the oxalamide group can yield primary or secondary amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in drug discovery due to its ability to interact with biological targets.
- Investigated for its bioactivity and potential therapeutic effects.
Medicine:
- Explored as a candidate for the development of new pharmaceuticals.
- Potential use in the treatment of diseases where modulation of specific biological pathways is required.
Industry:
- Used in the development of advanced materials with specific properties.
- Potential applications in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by:
- Binding to specific molecular targets such as enzymes or receptors.
- Modulating biological pathways involved in disease processes.
- Inhibiting or activating specific proteins to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
Comparison:
Structural Differences: The oxalamide group in N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide provides unique chemical properties compared to urea or carbamate analogs.
Reactivity: The presence of the oxalamide group may influence the compound’s reactivity and interaction with biological targets.
Applications: While similar compounds may share some applications, the specific structure of this compound may offer distinct advantages in certain research or industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-20-9-6-16-13(18)14(19)17-11-15(4-7-21-8-5-15)12-3-2-10-22-12/h2-3,10H,4-9,11H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQLSBGACPVCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2821693.png)





![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2821702.png)
![3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2821712.png)
![ethyl 4-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B2821713.png)

![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
